2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide
Description
The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a thiazole core substituted with a benzenesulfonamido group at position 2 and an acetamide-linked 3-chloro-2-methylphenyl moiety at position 2. This structure combines features critical for enzyme inhibition (sulfonamide group) and enhanced lipophilicity (chloro-methylphenyl group), making it a candidate for therapeutic or biochemical applications.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-12-15(19)8-5-9-16(12)21-17(23)10-13-11-26-18(20-13)22-27(24,25)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXIMVNWCYGBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analysis
The compound’s key structural elements and their analogs are compared below:
Table 1: Structural and Functional Comparison with Analogs
Key Findings from Comparative Analysis
Sulfonamide vs. Amino Substituents: The target compound’s benzenesulfonamido group distinguishes it from Mirabegron (2-amino-thiazole). Sulfonamides are well-documented in enzyme inhibition (e.g., carbonic anhydrase, dihydropteroate synthase), while Mirabegron’s amino group facilitates β3-adrenergic receptor activation .
Thiazole vs. Triazole/Benzothiazole Cores :
- Replacing the thiazole with a triazole () or benzothiazole () alters electronic properties and binding interactions. Benzothiazoles with trifluoromethyl groups () exhibit improved metabolic stability due to fluorine’s electronegativity and steric effects .
Chlorophenyl Modifications :
- The 3-chloro-2-methylphenyl group in the target compound enhances lipophilicity compared to 3,4-dichlorophenyl () or 3-chloro-4-fluorophenyl (). Chlorine’s position influences steric hindrance and membrane permeability .
Synthetic Accessibility :
Research Implications
- Pharmacokinetics : The 3-chloro-2-methylphenyl group may improve bioavailability but requires toxicity profiling due to halogenated aromatic systems.
- Structure-Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
